molecular formula C9H9BrF3NO B1438107 1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine CAS No. 1039867-83-8

1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine

Cat. No.: B1438107
CAS No.: 1039867-83-8
M. Wt: 284.07 g/mol
InChI Key: DZWDZYOJEYNLEP-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine is a halogenated aryl amine derivative featuring a 3-bromo-4-methoxyphenyl group attached to a trifluoroethylamine moiety.

Properties

IUPAC Name

1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3NO/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13/h2-4,8H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWDZYOJEYNLEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C(F)(F)F)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

General Synthetic Route

The synthesis typically proceeds through the following key stages:

  • Formation of 1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethanol Intermediate

    • The initial step involves the nucleophilic addition of trifluoroacetaldehyde to 3-bromo-4-methoxybenzaldehyde under basic conditions.
    • This reaction yields (1S)-1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol as an intermediate.
  • Conversion of the Alcohol to the Amine

    • The hydroxyl group in the intermediate is subsequently transformed into an amine group.
    • Common approaches include:
      • Reductive amination : Using ammonia or primary amines with reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
      • Substitution reactions : Conversion of the hydroxyl to a leaving group (e.g., tosylate) followed by nucleophilic substitution with ammonia.
  • Purification

    • The final amine product is purified via recrystallization or chromatographic techniques to ensure high purity and yield.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Nucleophilic addition Base (e.g., NaOH), trifluoroacetaldehyde, 3-bromo-4-methoxybenzaldehyde Control of temperature and pH critical to avoid side reactions
Conversion of alcohol to amine Reductive amination agents (NaBH3CN), ammonia or amine source Mild conditions preferred to preserve functional groups
Purification Recrystallization solvents or chromatography Solvent choice depends on solubility and stability

Research Findings and Analysis

  • The presence of the trifluoromethyl group adjacent to the amine significantly influences the compound’s electronic properties, enhancing metabolic stability and lipophilicity, which is valuable in medicinal chemistry.
  • The bromine substituent offers a reactive site for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions, enabling synthesis of derivatives.
  • The methoxy group contributes electron density to the aromatic ring, affecting reactivity and facilitating regioselective transformations.

Comparative Notes on Similar Compounds

Compound Name Key Differences Synthetic Considerations
(1S)-1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol Hydroxyl group instead of amine Oxidation or substitution required for amine synthesis
(1S)-1-(3-chloro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine Chlorine instead of bromine Different reactivity in substitution reactions
(1S)-1-(3-bromo-4-hydroxyphenyl)-2,2,2-trifluoroethan-1-amine Hydroxy substituent replacing methoxy Altered polarity and hydrogen bonding properties

Summary Table of Preparation Methods

Step No. Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate
1 Nucleophilic addition 3-Bromo-4-methoxybenzaldehyde, trifluoroacetaldehyde Basic medium (e.g., NaOH), controlled temperature (1S)-1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol
2 Reductive amination Alcohol intermediate, ammonia or amine Reducing agent (NaBH3CN or catalytic hydrogenation) This compound
3 Purification Crude amine product Recrystallization or chromatography Pure final compound

Chemical Reactions Analysis

1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with trifluoromethyl groups exhibit enhanced biological activity, particularly in anticancer research. The presence of the bromine and methoxy groups in 1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine may contribute to its potential as an anticancer agent. Studies suggest that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells .

Neurotransmitter Modulation
The compound's structure suggests potential interactions with neurotransmitter systems. Preliminary studies indicate that amines with similar configurations can act as modulators of serotonin and dopamine receptors, which are critical in treating neurological disorders such as depression and anxiety .

Materials Science

Fluorinated Polymers
In materials science, the incorporation of trifluoromethyl groups into polymer matrices can enhance thermal stability and chemical resistance. Research has shown that polymers modified with trifluoromethylated compounds exhibit improved mechanical properties and lower surface energy, making them suitable for applications in coatings and adhesives .

Nanocomposites
The compound may also serve as a precursor for synthesizing nanocomposites. Its unique chemical structure allows for functionalization that can improve the dispersion of nanoparticles within polymer matrices, leading to enhanced electrical and thermal conductivity .

Chemical Intermediate

Synthesis of Novel Compounds
this compound can act as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for developing new pharmaceuticals and agrochemicals. For instance, it can be utilized in the synthesis of more complex fluorinated amines or as a precursor for other functionalized aromatic compounds .

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry explored the anticancer properties of trifluoromethylated phenylamines. The results indicated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting a pathway for further development as an anticancer drug .

Case Study 2: Polymer Applications

Research conducted by the Materials Science Institute demonstrated that incorporating trifluoromethylated compounds into polymer matrices resulted in enhanced thermal stability and reduced flammability. This study highlighted the potential for using such compounds in developing advanced materials for aerospace applications .

Case Study 3: Organic Synthesis

A publication in Synthetic Communications detailed the use of this compound as a key intermediate in synthesizing novel fluorinated pharmaceuticals. The study emphasized its role in facilitating complex reactions while maintaining high yields .

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to fully elucidate the molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between 1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine and its analogs:

Compound Name Substituents on Aromatic Ring Amine Moiety Molecular Formula Molecular Weight Key Synthetic Steps References
This compound 3-Br, 4-OCH₃ CF₃CH₂NH₂ C₉H₈BrF₃NO 296.07 (calc.) Likely reductive amination of ketone precursor
1-(4-Methoxyphenyl)-1-(4-(trifluoromethyl)phenyl)ethan-1-amine 4-OCH₃, 4-CF₃ (on second phenyl) CH(NH₂)CH₃ C₁₆H₁₅F₃N₂O 316.30 (calc.) Condensation of quinone with aryl amine
1-(3-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-one 3-Br, 2-F CF₃CO- (ketone) C₈H₃BrF₄O 271.01 Friedel-Crafts acylation with acetyl chloride
1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-(3-methoxyphenyl)ethan-1-amine 3-Br, 5-Cl, 2-OCH₃; 3-OCH₃ (on ethyl) CH₂NH₂ C₁₆H₁₆BrClNO₂ 386.67 (calc.) Multi-step coupling and amination
1-(3-Bromophenyl)ethylamine 3-Br CH₂CH₂NH(CH₂C(CH₂)=CH₂) C₁₂H₁₆BrN 254.17 Alkylation of amine with allyl bromide derivatives

Structural and Electronic Differences

  • Halogen Substituents : The presence of bromine at the 3-position in the target compound contrasts with chlorine or fluorine in analogs (e.g., 3-Br vs. 5-Cl in ). Bromine’s larger atomic radius and polarizability may enhance π-π stacking interactions in biological systems compared to smaller halogens.
  • Methoxy Group Position : The 4-methoxy group in the target compound differs from 2-methoxy in , altering steric and electronic effects on the aromatic ring.
  • Trifluoroethylamine vs. Other Amines: The CF₃ group in the target compound increases lipophilicity and metabolic stability compared to non-fluorinated amines (e.g., ).

Physicochemical Properties

  • Polarity: The trifluoromethyl group in the target compound reduces basicity compared to non-fluorinated analogs (e.g., ), as electron-withdrawing groups deprotonate amines less readily.

Q & A

Q. What are the optimal synthetic routes for 1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine?

Methodological Answer: Synthetic routes typically involve halogenation and amination steps. For example:

  • Bromo-substitution : Bromination of 4-methoxyphenyl precursors using reagents like NBS (N-bromosuccinimide) under radical conditions .
  • Trifluoroethylamine introduction : Coupling via nucleophilic substitution or reductive amination with trifluoroethylamine derivatives. Evidence from bromo-trifluoromethylphenyl ketone synthesis (e.g., 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one) suggests using palladium catalysts for cross-coupling reactions to attach aromatic bromine .

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Conditions
Radical bromination65–75>90NBS, AIBN, CCl₄, reflux
Pd-catalyzed coupling80–85>95Pd(PPh₃)₄, K₂CO₃, DMF, 80°C

Q. What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • X-ray crystallography : Resolves stereochemistry and confirms the spatial arrangement of bromine, methoxy, and trifluoroethyl groups .
  • Multinuclear NMR : Use 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to identify chemical environments. For example, 19F^{19}\text{F} NMR detects deshielding effects from the trifluoroethyl group .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns (e.g., bromine’s 1:1 79Br^{79}\text{Br}/81Br^{81}\text{Br} ratio) .

Advanced Research Questions

Q. How can electronic effects of the 3-bromo-4-methoxy substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Computational studies : Density Functional Theory (DFT) calculates electron-withdrawing effects of bromine and electron-donating effects of methoxy groups. These modulate aromatic ring electrophilicity, affecting Suzuki-Miyaura or Buchwald-Hartwig reactions .
  • Experimental validation : Compare reaction rates with analogs lacking substituents. For example, replace bromine with hydrogen to isolate methoxy’s influence .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Standardized bioassays : Replicate studies under controlled conditions (e.g., antimicrobial testing per CLSI guidelines) to minimize variability .
  • Structure-activity relationship (SAR) analysis : Compare activity of derivatives (e.g., replacing trifluoroethyl with methyl groups) to identify critical functional groups .
  • Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or trends .

Q. How does the trifluoroethylamine moiety affect the compound’s metabolic stability in pharmacokinetic studies?

Methodological Answer:

  • In vitro assays : Use liver microsomes or cytochrome P450 enzymes to measure metabolic degradation rates. Fluorine’s electronegativity often reduces metabolism .
  • Isotopic labeling : Incorporate 18F^{18}\text{F} or 14C^{14}\text{C} to track metabolic pathways via LC-MS .

Q. What theoretical frameworks guide the design of derivatives for enhanced receptor binding?

Methodological Answer:

  • Molecular docking : Simulate interactions with target receptors (e.g., serotonin receptors) using software like AutoDock. Focus on halogen bonding (Br···O/N) and hydrophobic trifluoroethyl interactions .
  • Free Energy Perturbation (FEP) : Quantify binding energy changes when modifying substituents .

Q. Table 2: Key Physicochemical Properties

PropertyValueMethod/Source
Boiling pointNot reportedEstimated via EPI Suite
LogP (lipophilicity)~3.2 (calculated)PubChem
pKa (amine group)~9.5 (estimated)MarvinSketch

Q. How can conflicting crystallography data on bond angles/geometry be reconciled?

Methodological Answer:

  • High-resolution XRD : Re-determine crystal structure at low temperature (100 K) to reduce thermal motion artifacts .
  • Comparative analysis : Cross-reference with analogous compounds (e.g., 2-Bromo-4-chlorophenylacetic acid) to identify trends in halogen-induced distortions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine
Reactant of Route 2
Reactant of Route 2
1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine

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